2-Methanesulfonamidopropanoic acid

Description

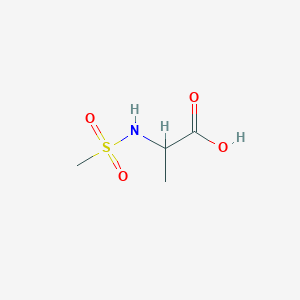

2-Methanesulfonamidopropanoic acid (CAS: 879123-60-1) is a sulfonamide derivative of propanoic acid, characterized by a methanesulfonamido (-SO₂NHCH₃) group attached to the second carbon of the propanoic acid backbone. The compound is commercially available as a research chemical, with applications in pharmaceutical synthesis and biochemical studies .

Properties

IUPAC Name |

2-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSHKPMKSXBARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541015 | |

| Record name | N-(Methanesulfonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879123-60-1 | |

| Record name | N-(Methanesulfonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonamidopropanoic acid typically involves the reaction of alanine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

2-Methanesulfonamidopropanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methanesulfonamidopropanoic acid with structurally related compounds, focusing on substituents, functional groups, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features | Properties/Applications |

|---|---|---|---|---|---|

| This compound | 879123-60-1 | C₄H₉NO₄S | -SO₂NHCH₃, -COOH | Sulfonamide at C2, no aromatic substituents | High acidity, potential enzyme inhibition |

| (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A) | 66622-47-7 | C₁₃H₁₈O₂ | -COOH, -C₃H₇ (aromatic) | Bulky alkyl-substituted phenyl group | Lipophilic, likely lower aqueous solubility |

| (2RS)-2-(4-Butylphenyl)-propanoic Acid (Imp. B) | 3585-49-7 | C₁₃H₁₈O₂ | -COOH, -C₄H₉ (aromatic) | Linear alkyl chain on phenyl ring | Moderate solubility, NSAID-related impurity |

| (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Imp. C) | 59512-17-3 | C₁₃H₁₉NO | -CONH₂, -C₃H₇ (aromatic) | Amide group instead of carboxylic acid | Reduced acidity, hydrolytic instability |

| 2-(2-Methoxyphenyl)-2-methylpropanoic Acid | 468064-83-7 | C₁₁H₁₄O₃ | -COOH, -OCH₃ (aromatic) | Methoxy group enhances electron donation | Altered pharmacokinetics, potential prodrug |

| 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid | Not provided | C₁₉H₁₇NO₄S | -SO₂NH₂, -COOH, -C₆H₅ | Bulky naphthalene and phenyl groups | Steric hindrance, potential crystallinity |

Key Observations :

- Acidity: The sulfonamide group in this compound increases acidity compared to carboxylic acid derivatives like Imp. A and B, which rely solely on -COOH for proton donation .

- Solubility : Aromatic substituents (e.g., Imp. A, B, and the naphthalene derivative) reduce aqueous solubility due to hydrophobicity, whereas the absence of aromatic rings in the target compound may enhance solubility in polar solvents .

- Metabolic Stability : The amide group in Imp. C is prone to hydrolysis, whereas the sulfonamide group in the target compound offers greater resistance to enzymatic degradation .

Crystallographic and Stability Considerations

In contrast, this compound’s simpler structure may favor amorphous solid forms, improving dissolution rates .

Biological Activity

2-Methanesulfonamidopropanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propanoic acid derivatives with methanesulfonamide. The process can be optimized through various methods, including:

- Refluxing with reagents : Utilizing strong acids or bases to facilitate the formation of the sulfonamide group.

- Use of coupling agents : Employing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance the reaction efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 64 µg/mL to 128 µg/mL, indicating a moderate level of potency against these pathogens .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. Compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives of propanoic acids have shown promising results against human breast cancer cell lines (MCF-7) and others, suggesting that modifications to the methanesulfonamide structure could enhance its efficacy .

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of methanesulfonamide derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics. The derivatives were tested against multiple bacterial strains, revealing that certain modifications increased their effectiveness significantly.

-

Case Study on Antitumor Effects :

- Research involving the application of this compound in a cancer treatment model showed a reduction in tumor size in animal models. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Methanesulfonamidopropanoic acid in a laboratory setting?

- Methodology : A common approach involves sulfonylation of the parent amine (e.g., propanoic acid derivatives) using methanesulfonyl chloride under controlled alkaline conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Post-reaction, neutralize excess reagents with dilute HCl, followed by extraction using ethyl acetate and purification via recrystallization or column chromatography .

- Key Considerations : Optimize stoichiometry to avoid side reactions (e.g., over-sulfonylation). Use anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Q. How can researchers ensure the purity of this compound post-synthesis?

- Analytical Techniques :

- Validation : Cross-validate purity data using at least two orthogonal methods (e.g., HPLC + NMR) to address technique-specific limitations .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Protocols :

- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/dermal exposure .

- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 mg/m³ .

- Store in airtight containers away from oxidizing agents to prevent decomposition .

- Emergency Measures : Immediate skin decontamination with water (>15 min冲洗), and medical consultation for persistent irritation .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~250 nm) and LC-MS to identify breakdown products .

- Key Parameters :

| pH Range | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| <3 | Hydrolysis of sulfonamide | 24–48 hrs |

| >10 | Oxidative cleavage | <12 hrs |

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What methodologies are effective in resolving contradictions between experimental and computational data for this compound's reactivity?

- Approach :

- Computational : Density Functional Theory (DFT) to model sulfonamide group's electronic environment (e.g., charge distribution, HOMO-LUMO gaps) .

- Experimental : Compare with X-ray crystallography (for bond angles) and ¹H NMR chemical shifts (for electron density validation) .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic environment of the sulfonamide group in this compound?

- Techniques :

- Solid-State NMR : Probe hydrogen bonding and crystal packing effects .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~168–170 eV for sulfonamides) .

- FT-IR : Identify vibrational modes (e.g., S=O stretching at 1150–1300 cm⁻¹) to assess conformational stability .

- Data Integration : Correlate spectroscopic data with molecular dynamics simulations to map dynamic behavior in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.